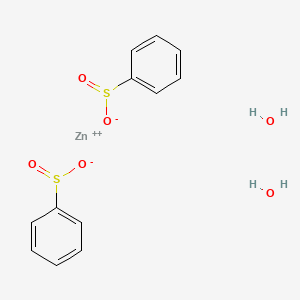

Zinc benzenesulfinate dihydrate

Beschreibung

Contextualization within Organometallic Chemistry and Coordination Chemistry

As an organometallic compound, zinc benzenesulfinate (B1229208) dihydrate features a direct or indirect bond between a metal (zinc) and a carbon-containing organic group (the phenyl group of the benzenesulfinate ligand). chinalookchem.com This characteristic is fundamental to its role in organometallic chemistry, a field that studies compounds with metal-carbon bonds and their reactions.

In the realm of coordination chemistry, the focus is on the formation of coordination complexes, where a central metal atom or ion is surrounded by and bonded to other molecules or ions, known as ligands. Zinc benzenesulfinate dihydrate is a classic example of a coordination compound, with the zinc ion acting as the central metal and the benzenesulfinate and water molecules serving as ligands. guidechem.com The study of its structure and bonding provides insights into the principles of coordination and the behavior of metal-ligand interactions.

Role as a Research Chemical and Reagent in Advanced Chemical Synthesis

This compound is widely utilized as a research chemical and reagent in the synthesis of other compounds. biosynth.comindiamart.com Its utility stems from the reactivity of the benzenesulfinate group, which can participate in various chemical transformations. Researchers employ this compound as a building block or an intermediate to construct more complex molecules. biosynth.com It can also act as a mild reducing agent in certain synthetic pathways. guidechem.com

A notable application of this compound is in the synthesis of pesticides and pharmaceuticals. chinalookchem.com It can serve as a catalyst in the production of various drugs, including antibiotics and anti-inflammatory medications. chinalookchem.com The compound's ability to facilitate specific chemical reactions makes it a valuable component in the development of new and efficient synthetic methodologies.

Significance in Materials Science Precursor Chemistry and Catalysis Research

In materials science, this compound serves as a precursor for the synthesis of various materials. chinalookchem.com Its thermal decomposition can be controlled to produce zinc-containing materials with specific properties. For instance, it has been explored as an additive in the creation of new energy and environmentally friendly materials. chinalookchem.com One emerging application is its use as an additive in dye-sensitized solar cells, where it can enhance charge transfer efficiency. chinalookchem.com

The catalytic properties of this compound are also of significant interest. scbt.comchinalookchem.com It can act as a catalyst in various organic reactions and polymerization processes. guidechem.com For example, it is used in the coatings industry to optimize the film-forming process. chinalookchem.com In the production of plastics and rubbers, it functions as an activator for foaming agents, such as azodicarbonamide, by lowering their decomposition temperature and increasing gas emission. chinalookchem.comnj-chem.com This leads to improved characteristics in the final foamed material. indiamart.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₆S₂Zn |

| Molecular Weight | 383.76 g/mol |

| Appearance | White crystalline powder |

| CAS Number | 24308-84-7 |

| Melting Point | 217-221 °C |

| Solubility | Soluble in water |

This table is based on data from multiple sources. scbt.comindiamart.comamericanelements.com

Synonyms

| Synonym |

| Benzenesulfinic acid zinc salt dihydrate |

| Zinc bis(benzenesulfinate) dihydrate |

| ZBS |

This table is based on data from multiple sources. scbt.comindiamart.comnj-chem.com

Eigenschaften

IUPAC Name |

zinc;benzenesulfinate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUATFLSTOSLCJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24308-84-7 | |

| Record name | Benzenesulfinic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bis(benzenesulphinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Zinc Benzenesulfinate (B1229208) Dihydrate

The most common and direct method for preparing zinc benzenesulfinate dihydrate involves a straightforward salt metathesis reaction.

A primary route for synthesizing this compound is through the reaction of benzenesulfinic acid sodium salt with zinc chloride. guidechem.com This process is typically carried out in an aqueous solution. The benzenesulfinic acid sodium salt solution is mixed with an aqueous solution of zinc chloride, leading to a precipitation reaction. guidechem.com

The reaction is generally conducted at an elevated temperature, typically between 50-90°C, for a duration of 60-120 minutes to ensure the reaction goes to completion. guidechem.com Optimal conditions have been reported to be at 72-75°C for 80-100 minutes. guidechem.com Following the reaction, the mixture is cooled, and the resulting solid product is collected by filtration. The product is then washed to remove any unreacted starting materials and soluble byproducts, and subsequently dried to yield this compound. guidechem.com This method is noted for its simplicity, use of readily available and inexpensive raw materials, and high yield, making it suitable for larger-scale production. guidechem.com

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

|---|---|

| Reactants | Benzenesulfinic Acid Sodium Salt, Zinc Chloride |

| Solvent | Water |

| Reaction Temperature | 50-90°C (Optimal: 72-75°C) |

| Reaction Time | 60-120 minutes (Optimal: 80-100 minutes) |

| Post-Reaction | Cooling, Filtration, Washing, Drying |

General Synthetic Approaches to Benzenesulfinate Precursors

The synthesis of the key precursor, benzenesulfinate salts, can be achieved through various chemical transformations, most notably through the reduction of sulfonyl chlorides.

The preparation of sulfinate salts, such as sodium benzenesulfinate, is most commonly achieved through the reduction of the corresponding sulfonyl chloride. google.comnih.gov This is a widely used industrial method due to the commercial availability and relative ease of handling of sulfonyl chlorides. rsc.org

Several reducing agents can be employed for this transformation. A prevalent method involves the use of sodium sulfite (B76179) (Na₂SO₃), often in the presence of a base like sodium bicarbonate, in an aqueous medium at elevated temperatures (70–80 °C). nih.gov Another effective reducing agent is zinc dust. nih.govrsc.org The reaction with zinc is typically carried out in water. nih.gov Other reagents that have been utilized for the reduction of sulfonyl chlorides to sulfinates include sodium hydrogensulfite and sodium sulfide. google.com The choice of reducing agent can be influenced by factors such as cost, reaction conditions, and desired purity of the final product.

Table 2: Common Reducing Agents for Sulfonyl Chloride to Sulfinate Conversion

| Reducing Agent | Typical Reaction Conditions |

|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous solution with sodium bicarbonate, 70-80°C |

| Zinc Dust | Aqueous solution |

| Sodium Hydrogensulfite | - |

| Sodium Sulfide | - |

Beyond the reduction of sulfonyl chlorides, other synthetic strategies exist for the preparation of arylsulfinate derivatives. One such method involves the reaction of Grignard reagents or diazonium salts with sulfur dioxide. google.com Additionally, the insertion of sulfur dioxide into a carbon-metal bond of an organometallic reagent is a viable route to sulfinates. researchgate.net

More recent advancements have explored photoredox catalysis to generate sulfinates. researchgate.net For instance, aryl and alkyl bromides can be photocatalytically converted to their corresponding sulfinates. researchgate.net Another innovative approach utilizes sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which can react with organometallic compounds to form sulfinates. rsc.orgthieme-connect.com These alternative methods can offer advantages in terms of substrate scope and reaction conditions, providing access to a wider variety of arylsulfinate derivatives.

Custom Synthesis and Scalability in Research and Development

The synthesis of this compound and its precursors is adaptable for both small-scale laboratory research and larger-scale industrial production. The direct synthesis from benzenesulfinic acid sodium salt and zinc chloride is described as a suitable route for large-scale industrial production due to its simple process, lack of organic solvents, and high yield. guidechem.com

For research and development purposes, the various synthetic routes to the benzenesulfinate precursor allow for custom synthesis of derivatives. The choice of starting materials, such as substituted phenols or sulfonyl chlorides, enables the introduction of different functional groups onto the aromatic ring. google.comresearchgate.net The scalability of the reduction of sulfonyl chlorides is well-established from an industrial standpoint. google.com However, the scalability of newer methods, such as those employing photoredox catalysis or sulfur dioxide surrogates, may require further investigation and optimization for large-scale applications. The efficiency of nanoparticle synthesis, which can be influenced by the choice of zinc salt, has been reported to be in the range of 40-80% for green synthesis methods, while conventional methods can exceed 90%. mdpi.com This highlights that while scalable methods exist, the efficiency and environmental impact are key considerations in both research and industrial settings.

Structural Elucidation and Advanced Characterization Techniques

Advanced Diffraction Studies

Diffraction methods are indispensable for determining the atomic arrangement within a crystalline solid. By analyzing the patterns of scattered X-rays, researchers can map the electron density and deduce the precise location of each atom.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

For zinc benzenesulfinate (B1229208) dihydrate, an SC-XRD analysis would reveal the coordination number of the zinc ion, which is typically four- or six-coordinate in its complexes. It would also clarify how the benzenesulfinate ligands bind to the zinc—whether as monodentate or bidentate ligands—and how the water molecules are incorporated into the crystal lattice, either as coordinated ligands or as water of hydration held by hydrogen bonds. While specific crystallographic data for zinc benzenesulfinate dihydrate is not widely reported in publicly accessible literature, analysis of similar zinc complexes suggests that the zinc atom would likely be tetrahedrally or octahedrally coordinated. The benzenesulfinate ligands could coordinate through the oxygen atoms, and the water molecules would play a crucial role in stabilizing the crystal structure through hydrogen bonding interactions. aps.orgscilit.com

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk purity and phase identity of a crystalline solid. researchgate.netresearchgate.net Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint that is unique to a specific crystalline phase.

A PXRD pattern for a bulk sample of this compound would be compared against a theoretical pattern calculated from single-crystal data (if available) or against a standard reference pattern from a database like the Joint Committee on Powder Diffraction Standards (JCPDS). This comparison confirms the identity of the synthesized material and can detect the presence of any crystalline impurities. The sharpness and intensity of the diffraction peaks also provide information about the crystallinity of the sample. For instance, broad peaks may indicate the presence of very small crystallites or amorphous content. researchgate.netuva.nl

Spectroscopic Characterization Methods

Spectroscopic techniques probe the interaction of electromagnetic radiation with the compound, providing information about its chemical bonds, functional groups, and electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). cymitquimica.comzhishangchemical.com

In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of the benzenesulfinate ligand and the water molecules. Key vibrational modes to analyze include:

S-O Stretching: The sulfinate group (SO₂) has characteristic symmetric and asymmetric stretching vibrations. The positions of these bands are sensitive to the coordination mode of the sulfinate ligand to the zinc ion.

C-H and C=C Vibrations: The phenyl group of the benzenesulfinate ligand would show characteristic aromatic C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

O-H Vibrations: The presence of water of hydration is confirmed by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the water molecules. researchgate.net A band around 1600-1650 cm⁻¹ would correspond to the H-O-H bending vibration. researchgate.net

Zn-O Vibrations: In the far-infrared region (typically below 600 cm⁻¹), vibrations corresponding to the Zn-O bonds between the zinc ion and the oxygen atoms of the sulfinate and water ligands would be observed. researchgate.net

The following table summarizes the expected FTIR absorption regions for the key functional groups in this compound. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Water | O-H Stretch | 3200 - 3500 (broad) |

| Water | H-O-H Bend | 1600 - 1650 |

| Phenyl | Aromatic C-H Stretch | > 3000 |

| Phenyl | Aromatic C=C Stretch | 1400 - 1600 |

| Sulfinate | S-O Asymmetric Stretch | ~1050 - 1250 |

| Sulfinate | S-O Symmetric Stretch | ~950 - 1050 |

| Zinc-Oxygen | Zn-O Stretch | < 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of NMR-active nuclei. cymitquimica.comzhishangchemical.com

¹H NMR: A proton NMR spectrum of this compound dissolved in a suitable deuterated solvent (like D₂O) would show signals corresponding to the protons of the phenyl ring. These would typically appear as a complex multiplet in the aromatic region (around 7.0-8.0 ppm). The integration of these signals would correspond to the number of protons on the phenyl rings. A signal for the water protons might also be observed, though its position can be variable and it may exchange with the solvent.

¹³C NMR: A carbon-13 NMR spectrum would provide information about the carbon skeleton. It would show distinct signals for the different carbon atoms in the phenyl ring of the benzenesulfinate ligand. The chemical shifts of these carbons would be influenced by the electron-withdrawing sulfinate group.

While ¹H and ¹³C NMR are standard, it's worth noting that ⁶⁷Zn NMR also exists. However, ⁶⁷Zn is a low-sensitivity nucleus that produces very broad signals, making it challenging to use for routine characterization of complexes like this in high-resolution NMR. huji.ac.il

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. cymitquimica.comzhishangchemical.com For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the benzenesulfinate ligand, as the zinc(II) ion (with a d¹⁰ electronic configuration) does not have d-d electronic transitions.

The spectrum would likely show strong absorption bands in the UV region (typically below 300 nm) corresponding to π → π* transitions within the aromatic phenyl ring of the benzenesulfinate ligand. researchgate.net Any charge-transfer transitions between the ligand and the metal are also possible. The position and intensity of these absorption bands can be influenced by the solvent and the coordination environment of the ligand.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. While specific mass spectrometry data for this compound is not extensively detailed in publicly available literature, the fragmentation behavior can be predicted based on the analysis of its constituent parts and related sulfonated aromatic compounds.

The molecular ion of this compound, [(C₆H₅SO₂)₂Zn·2H₂O]⁺, would be expected to show a characteristic isotopic pattern due to the presence of zinc and sulfur. The primary fragmentation pathways would likely involve the sequential loss of water molecules and the benzenesulfinate ligands.

A plausible fragmentation pattern for the benzenesulfinate anion (C₆H₅SO₂⁻) involves the loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfonate and sulfinate compounds. aaqr.org This would result in the formation of a phenolate (B1203915) anion or a related phenyl fragment. Further fragmentation of the phenyl ring can also occur. The fragmentation of benzene (B151609), for example, prominently features the loss of a hydrogen atom to form the stable phenyl cation [C₆H₅]⁺. docbrown.info

Predicted Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| [C₆H₅SO₂]⁻ | 141 | Benzenesulfinate anion |

| [C₆H₅]⁺ | 77 | Loss of SO₂ from the benzenesulfinate anion |

| [SO₂]⁺• | 64 | Sulfur dioxide radical cation |

This table is based on theoretical fragmentation patterns and analysis of related compounds.

Thermal Analysis for Hydration and Decomposition Studies

Thermal analysis techniques are crucial for understanding the thermal stability of a compound, including processes like dehydration and decomposition.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrated compounds like this compound, TGA can quantify the water of hydration and determine the decomposition temperature of the anhydrous salt.

Based on these analogous compounds, the TGA of this compound is expected to show a two-step decomposition process. The first step, occurring at a lower temperature, would correspond to the loss of the two water molecules of hydration. The second, higher-temperature step would represent the decomposition of the anhydrous zinc benzenesulfinate to form the final, stable residue, which is predicted to be zinc oxide (ZnO). nih.govabo.fi

Predicted Thermal Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss Event | Probable Product |

| 1 | ~100 - 150 | Loss of 2H₂O | Anhydrous Zinc Benzenesulfinate |

| 2 | > 300 | Decomposition of anhydrous salt | Zinc Oxide (ZnO) |

The temperature ranges are estimates based on the thermal behavior of similar hydrated zinc compounds and other metal salts.

Coordination Chemistry of Zinc Benzenesulfinate Dihydrate

Ligand Properties and Coordination Modes

The nature of the ligands bound to the central zinc(II) ion is fundamental to the structure of the complex. In zinc benzenesulfinate (B1229208) dihydrate, both the benzenesulfinate anion and the water molecules act as ligands.

The benzenesulfinate anion (C₆H₅SO₂⁻) is an ambidentate ligand, capable of coordinating to a metal center through either its sulfur atom or one or both of its oxygen atoms. The coordination mode is influenced by various factors, including the nature of the metal ion, steric effects, and the presence of other ligands in the coordination sphere.

In complexes involving zinc(II) and sulfinate ligands, coordination typically occurs through the oxygen atoms. Research on related structures, such as zinc complexes with 4-sulfinobenzoate, demonstrates that the sulfinate group can act as a versatile linker. For instance, it can coordinate as a terminal, monodentate ligand or as a bridging ligand connecting two metal centers. In a documented zinc complex with 4-sulfinobenzoate, the sulfinate group of the monoanion bridges adjacent Zn(II) centers in a bis-monodentate fashion, leading to the formation of one-dimensional polymeric chains. rsc.org Structural analyses of sulfinate-containing complexes indicate that the coordination ability of the sulfinate group is generally stronger than that of a carboxyl group. rsc.org

When water coordinates directly to the zinc ion, it occupies one of the positions in the metal's coordination sphere, influencing the final geometry. libretexts.org For example, in many hydrated zinc salts, the metal center is octahedrally coordinated, with water molecules filling some or all of the coordination sites. purdue.eduresearchgate.net The acidity of a coordinated water molecule is enhanced by the polarizing effect of the Zn(II) ion, a property that is critical in the catalytic function of many zinc-containing enzymes. libretexts.org In the solid state, even if not directly bonded to the metal, water molecules establish extensive hydrogen-bonding networks with the sulfinate ligands and potentially with coordinated water molecules, further defining the supramolecular architecture.

Coordination Geometries and Numbers of Zinc(II) Centers

The flexible coordination preference of the Zn(II) ion allows for various structural possibilities for zinc benzenesulfinate dihydrate, including octahedral, tetrahedral, and five-coordinate environments. nih.govnih.gov

Six-coordinate octahedral geometry is common for zinc(II), particularly when water molecules are available to participate in coordination. wikipedia.org An octahedral [Zn(H₂O)₆]²⁺ complex is the typical species found when zinc salts are dissolved in water. wikipedia.orgpurdue.edu In the solid state, ligands like benzenesulfinate can replace some of the coordinated water molecules.

For instance, in complexes like {[Zn(HL)₂(H₂O)₂]n·2nH₂O} (where HL is 4-sulfinobenzoate), the Zn(II) center exhibits an octahedral geometry. rsc.org The coordination sphere is composed of oxygen atoms from two bridging sulfinate groups and two water molecules. rsc.org It is plausible that this compound could adopt a similar polymeric structure where the Zn(II) ions are six-coordinate, bridged by benzenesulfinate ligands with the remaining two coordination sites occupied by water molecules. Such geometries are often distorted from ideal octahedral symmetry due to the specific steric and electronic constraints of the ligands. nih.govresearchgate.net

| Compound | Coordination Environment | Key Structural Features | Reference |

|---|---|---|---|

| {[Zn(HL)₂(H₂O)₂]n·2nH₂O} (HL = 4-sulfinobenzoate) | ZnO₄O₂ (from sulfinate and water) | 1-D chain with bridging sulfinate groups. | rsc.org |

| [Zn(A1)₂(H₂O)₂] (A1 = β-hydroxypyridinecarboxylate ligand) | ZnO₄N₂ | Symmetrical octahedron with two axially coordinated water molecules. | nih.gov |

| Zn(iQNO)(H₂O)₅₂·2(iQNO) (iQNO = isoquinoline (B145761) N-oxide) | ZnO₆ | Pseudo-octahedral geometry with one organic ligand and five water molecules. | georgiasouthern.edu |

A coordination number of four with a tetrahedral geometry is one of the most common arrangements for zinc(II) complexes. wikipedia.orgresearchgate.net This geometry is often favored when the ligands are bulky or when there are no other small coordinating molecules, like water, available. In the context of zinc benzenesulfinate, a tetrahedral structure could arise if the two benzenesulfinate ligands coordinate to the zinc ion, potentially in a bidentate or bridging fashion, without the water molecules entering the primary coordination sphere.

For example, zinc(II) complexes with the general formula [ZnX₂(L)₂] (where X is a halide and L is a monodentate N- or O-donor ligand) frequently adopt a distorted tetrahedral geometry. georgiasouthern.edu Similarly, complexes with bidentate sulfur- and nitrogen-donating ligands also form tetrahedral structures, creating stable ring systems. nih.gov Given that the benzenesulfinate ligands could potentially bridge zinc centers, a polymeric network based on tetrahedral Zn(II) nodes is a structural possibility.

| Compound | Coordination Environment | Key Structural Features | Reference |

|---|---|---|---|

| [ZnCl₂(iQNO)₂] (iQNO = isoquinoline N-oxide) | ZnO₂Cl₂ | Distorted tetrahedron with two organic ligands and two chloride ions. | georgiasouthern.edu |

| [Zn(C₈H₅N₂OS)₂]n (C₈H₅N₂OS = 5-phenyl-1,3,4-oxadiazole-2-thiolate) | ZnS₂N₂ | Polymeric zigzag chains built from four-coordinate Zn(II) centers. | nih.gov |

| ZnL² (L = calix znaturforsch.comarene-based salicylaldiminato ligand) | ZnO₂N₂ | Distorted tetrahedral geometry supported by a large macrocyclic ligand. | rsc.org |

Although less common than tetrahedral and octahedral geometries, five-coordinate zinc(II) complexes are well-documented, typically adopting either square pyramidal or trigonal bipyramidal shapes. nih.govunimas.my The formation of a five-coordinate species often represents a low-energy intermediate in ligand exchange reactions, highlighting the geometric flexibility of the Zn(II) ion. libretexts.org

A five-coordinate environment for this compound could be envisioned where the zinc ion is bound to both benzenesulfinate anions and one water molecule. Such structures have been observed in other zinc systems, for example, with β-hydroxypyridinecarboxylate ligands, which form five-coordinate trigonal bipyramidal complexes with one water molecule in the coordination sphere. nih.gov The existence of stable five-coordinate zinc complexes with sterically demanding sulfur-containing ligands has also been reported, suggesting that this geometry is accessible for zinc when coordinated by ligands with diverse electronic and steric profiles. znaturforsch.comznaturforsch.comresearchgate.net

| Compound | Coordination Geometry | Coordinating Atoms | Reference |

|---|---|---|---|

| [Zn(A2)₂(H₂O)] (A2 = β-hydroxypyridinecarboxylate ligand) | Trigonal bipyramidal | N, O, H₂O | nih.gov |

| Bis-[(E)-2-hydroxy-N'-{1-(4-methoxyphenyl)ethylidene}benzohydrazido]dimethylsulfoxidezinc(II) | Distorted trigonal bipyramidal | N, O, DMSO | unimas.my |

| [Zn(pytBuN₂Me₂S₂)] | Not specified, five-coordinate | N₃S₂ | znaturforsch.comznaturforsch.com |

Supramolecular Interactions in Crystal Packing

Hydrogen bonds are fundamental to the crystal packing of hydrated metal complexes. In the structure of this compound, the coordinated water molecules are key participants in an extensive network of hydrogen bonds. These interactions primarily involve the hydrogen atoms of the water molecules acting as donors to the oxygen atoms of the benzenesulfinate ligands (O-H···O).

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| O-H···O | Coordinated Water (H) | Benzenesulfinate (O) | Primary interaction linking coordination units. |

| C-H···O | Phenyl Ring (C-H) | Benzenesulfinate (O), Water (O) | Contributes to the stability of the crystal packing. |

This table represents potential interactions based on the chemical composition of this compound.

The aromatic nature of the benzenesulfinate ligands introduces the possibility of π-π stacking interactions. These non-covalent interactions occur between the electron-rich π systems of adjacent phenyl rings. In the solid state, these phenyl rings can arrange in a parallel or offset fashion, contributing to the cohesion of the crystal structure. The strength and geometry of these interactions are dependent on the specific packing arrangement of the molecules in the crystal. The interplay between hydrogen bonding and π-π stacking is often a determining factor in the final supramolecular architecture of such compounds.

| Interaction | Participating Groups | Effect on Crystal Structure |

| π-π Stacking | Phenyl Rings of Benzenesulfinate Ligands | Contributes to the stabilization of the crystal lattice by holding the aromatic moieties together. |

This table describes the expected π-π stacking interactions in this compound.

Formation of Polymeric and Discrete Coordination Architectures

The coordination of the benzenesulfinate ligand to the zinc center can result in a variety of structural motifs, ranging from discrete molecules to extended polymeric networks. The dimensionality of these architectures is dictated by the coordination mode of the ligand and the coordination preferences of the zinc ion.

In a one-dimensional (1D) coordination polymer, the metal centers are linked by bridging ligands to form infinite chains. For zinc benzenesulfinate, this could occur if the benzenesulfinate ligand bridges two zinc centers. While specific examples for the dihydrate form are not detailed in the available literature, related zinc coordination polymers often exhibit such 1D structures. For instance, studies on other zinc carboxylate complexes have shown the formation of chain-like structures through the bridging of metal ions by the carboxylate groups.

The extension of coordination interactions in two directions can lead to the formation of two-dimensional (2D) networks or layers. This would require the benzenesulfinate ligands to connect multiple zinc centers within a plane. The coordinated water molecules can play a role in linking these layers through hydrogen bonding, further stabilizing the 2D architecture. The formation of 2D layered structures is a common theme in the coordination chemistry of zinc with various organic ligands.

Discrete Molecular Complexes and Oligonuclear Clusters

While the formation of polymeric structures is a significant aspect of the coordination chemistry of this compound, the existence of discrete molecular complexes and oligonuclear clusters in solution or the solid state is also a key area of investigation. These non-polymeric species are crucial for understanding the fundamental coordination behavior of the zinc ion with benzenesulfinate and water ligands, and they can serve as precursors to larger polymeric assemblies.

Research into the coordination chemistry of zinc(II) has revealed a strong tendency to form tetrahedral and octahedral complexes. The specific geometry is influenced by the nature of the ligands, their steric bulk, and the reaction conditions. In the case of this compound, the interplay between the benzenesulfinate anion, water molecules, and potentially other co-ligands dictates the nuclearity and structure of the resulting complexes.

Although detailed crystallographic studies on discrete molecular and oligonuclear clusters of specifically this compound are not extensively reported in publicly available literature, insights can be drawn from the behavior of closely related zinc carboxylate and sulfinate systems. These analogous compounds frequently form dinuclear, tetranuclear, and even higher nuclearity clusters. For instance, studies on zinc complexes with substituted benzoate (B1203000) ligands have shown the formation of dinuclear "paddle-wheel" structures, as well as tetranuclear and pentanuclear clusters.

In the context of organozinc sulfinates, research has indicated the formation of solvated dimers in solution. This suggests that even in the absence of bridging ligands to form extended polymers, there is a propensity for the zinc centers to associate into small, discrete oligomeric species. These dimers are often held together by bridging sulfinate groups.

The benzenesulfinate ligand itself can adopt various coordination modes, including monodentate (coordination through one oxygen atom), bidentate chelation (coordination through both oxygen atoms to the same metal center), and bridging (coordination to two different metal centers). The specific mode employed is a critical factor in determining whether a discrete complex or a polymeric structure is formed. In discrete molecular complexes, monodentate and bidentate chelation are more likely to be observed, while bridging is characteristic of oligonuclear and polymeric structures.

The water molecules in this compound also play a crucial role, either by directly coordinating to the zinc center and completing its coordination sphere or by forming hydrogen bonds that stabilize the crystal lattice of these discrete complexes.

While specific experimental data on discrete this compound clusters is limited, the following table outlines the potential coordination environments and structural characteristics based on the general principles of zinc coordination chemistry and findings from related systems.

| Potential Complex Type | Plausible Coordination Geometry | Potential Ligand Coordination Modes | Role of Water |

| Mononuclear Complex | Tetrahedral or Octahedral | Monodentate or Bidentate Benzenesulfinate | Coordinated to Zinc, Hydrogen Bonding |

| Dinuclear Cluster | Bridged Tetrahedral or Octahedral | Bridging Benzenesulfinate | Coordinated to Zinc, Hydrogen Bonding |

| Tetranuclear Cluster | Cubane-like or other compact structures | Bridging Benzenesulfinate | Coordinated to Zinc, Hydrogen Bonding |

Further research involving single-crystal X-ray diffraction studies on products from the reaction of zinc salts with benzenesulfinic acid under various conditions is necessary to isolate and fully characterize discrete molecular and oligonuclear clusters of this compound. Such studies would provide invaluable data on bond lengths, bond angles, and the intricate supramolecular interactions that govern the chemistry of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. qulacs.org For zinc complexes, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating their geometry and electronic nature. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. numberanalytics.com It is particularly effective for optimizing the geometry of metal complexes, including those containing zinc. researchgate.net DFT calculations can determine the most stable arrangement of atoms in zinc benzenesulfinate (B1229208) dihydrate by finding the minimum energy configuration. This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular structure.

DFT methods are also employed to describe the electronic structure, providing information on how electrons are distributed among different orbitals. researchgate.net For instance, DFT can be used to analyze the bonding between the zinc ion and the benzenesulfinate ligands, as well as the role of the water molecules in the hydrated structure. The choice of functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is crucial for obtaining accurate results that align with experimental findings. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for a Coordinated Zinc Center This table presents typical bond lengths and angles that could be determined for Zinc Benzenesulfinate Dihydrate using DFT calculations, based on studies of similar Zn(II) coordination complexes.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Zn-O (sulfinate) | Bond length between Zinc and Oxygen of the sulfinate group | 2.0 - 2.2 Å |

| Zn-O (water) | Bond length between Zinc and Oxygen of the water molecule | 2.1 - 2.3 Å |

The Hartree-Fock (HF) method is another foundational quantum mechanical approach used in computational chemistry. numberanalytics.com While often considered less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF is still valuable for structural analysis, particularly as a starting point for more advanced calculations. nih.gov

For a compound like this compound, HF methods can provide initial geometry optimizations and a qualitative understanding of the molecular orbitals. nih.gov The HF-3c method, for example, has been noted as a computationally efficient option for treating Zn(II) complexes. nih.gov Comparing the structural parameters obtained from HF with those from DFT and experimental data allows researchers to assess the importance of electron correlation in describing the bonding and structure of the molecule.

Electronic Property Analysis

Beyond determining the static structure, computational methods are crucial for analyzing the electronic properties that govern a molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. numberanalytics.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. numberanalytics.com For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. youtube.comnumberanalytics.com

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values for HOMO, LUMO, and the resulting energy gap, as would be calculated for this compound.

| Molecular Orbital | Description | Representative Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | LUMO - HOMO | 5.3 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. mdpi.com It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. researchgate.netresearchgate.net Red regions typically represent areas of negative potential, which are rich in electrons and prone to electrophilic attack, while blue regions indicate positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would visually display the electron-rich areas, likely concentrated around the oxygen atoms of the sulfinate and water ligands, and the electron-deficient region around the Zn(II) cation. mdpi.comresearchgate.net This provides a powerful tool for predicting how the molecule will interact with other reagents, solvents, or biological macromolecules. rsc.org

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. wikipedia.orgq-chem.com It partitions the total electron population among the different atoms, providing a numerical value for the charge associated with each atomic center. uni-muenchen.de

Although it has known limitations, such as a strong dependence on the basis set used, Mulliken analysis offers a straightforward way to quantify the charge distribution. wikipedia.orgq-chem.com For this compound, this analysis would assign specific charge values to the zinc atom, the sulfur and oxygen atoms of the benzenesulfinate groups, and the atoms of the water ligands. This data is valuable for understanding the electrostatic interactions within the crystal lattice and the nature of the coordinate bonds. Natural Bond Orbital (NBO) analysis is often used as a more robust alternative for charge distribution studies. nih.gov

Table 3: Example Mulliken Atomic Charges for Key Atoms This table provides hypothetical Mulliken charges for the primary atoms in the coordination sphere of this compound, illustrating the expected charge distribution.

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

|---|---|---|

| Zn | Zinc | +1.5 to +1.8 |

| O (sulfinate) | Oxygen | -0.7 to -0.9 |

| S | Sulfur | +0.5 to +0.8 |

Advanced Computational Modeling Techniques

Advanced computational modeling serves as a predictive and analytical tool to understand the intricacies of molecular systems. For coordination compounds such as this compound, these techniques are crucial for delineating their geometric and electronic properties.

Assessment of Relativistic Effects in Zinc(II) Coordination Compounds

Relativistic effects, which become significant for heavier elements, can still play a subtle role in the chemistry of medium-sized atoms like zinc. In quantum chemistry, these effects are understood within the framework of relativistic quantum mechanics. wikipedia.org For zinc(II) coordination compounds, while often considered minor, scalar relativistic effects can influence bond lengths and energies. This is a consequence of the high speed of core electrons, leading to a contraction of s and p orbitals and an expansion of d orbitals. Such orbital changes can subtly alter the coordination geometry and the strength of zinc-ligand bonds. For high-accuracy predictions of properties like NMR chemical shifts or in situations where precise geometric parameters are critical, accounting for these effects through methods like the Douglas-Kroll-Hess Hamiltonian can be important for a more complete theoretical description. nih.gov The tendency toward linear coordination in some Group 12 metal ions has also been discussed in the context of relativistic effects. nih.gov

Evaluation of Basis Sets and Functionals for Accurate Zn(II) Complex Modeling

The reliability of Density Functional Theory (DFT) calculations is critically dependent on the choice of the basis set and the exchange-correlation functional. nih.govwikipedia.org For modeling Zn(II) complexes, extensive research has been conducted to identify the most suitable computational setups.

A variety of basis sets, ranging from double-zeta to quintuple-zeta quality, have been tested. nih.gov Split-valence basis sets, such as the Pople-style 6-31G*, are a common starting point. wikipedia.org For more accurate results, larger basis sets incorporating polarization and diffuse functions, such as the correlation-consistent cc-pVTZ or the Karlsruhe def2-TZVP, are often necessary. nih.govacs.orgresearchgate.net

The selection of the functional is equally important. Hybrid functionals like B3LYP and PBE0, as well as meta-GGA functionals like TPSS, have been benchmarked for Zn(II) complexes. nih.govju.edu.jo Studies have shown that functionals like B3LYP and TPSS can perform well in predicting metal-ligand bond distances and binding energies. nih.gov For specific properties or systems, other functionals, including the M06 suite or the mPW1PW functional, might offer better performance. acs.orgresearchgate.net Ultimately, the choice requires careful validation by comparing computational results with experimental data where available. researchgate.net

| Computational Parameter | Examples/Types | Significance for Zn(II) Modeling |

| Basis Sets | 6-31G*, cc-pVTZ, def2-TZVP | Represent atomic orbitals; larger sets provide more flexibility and accuracy. nih.govwikipedia.org |

| Functionals | B3LYP, TPSS, PBE0, M06 | Approximate the exchange-correlation energy in DFT; choice affects accuracy of predicted properties. nih.govacs.orgju.edu.jo |

Crystal Structure Prediction and Validation through Computational Methods

Computational methods for crystal structure prediction (CSP) aim to identify the most stable arrangement of molecules in a crystal lattice from first principles. wikipedia.org Techniques such as simulated annealing, metadynamics, and evolutionary algorithms (like USPEX and CALYPSO) are employed to search the vast conformational space. wikipedia.org The stability of the predicted structures is then ranked based on their calculated lattice energies.

For a compound like this compound, these predicted structures can be compared against experimental data from single-crystal X-ray diffraction for validation. nih.gov This comparison helps to confirm the accuracy of both the computational model and the experimental determination. nih.gov Furthermore, computational geometry optimization can be used to refine atomic positions, particularly for hydrogen atoms, which are often difficult to locate precisely with X-ray diffraction. nih.govwikipedia.org

Spectroscopic Property Simulations

Computational simulations of spectra provide a direct bridge between the atomic-level structure of a molecule and its experimentally observed spectroscopic signatures.

Computational Prediction of Vibrational Spectra (e.g., IR) for Experimental Correlation

The vibrational spectrum of this compound can be simulated using quantum chemical methods, primarily DFT. aip.orgscirp.org By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the vibrational normal modes. uzh.ch

These computationally predicted spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra. scirp.orguzh.ch For instance, the characteristic stretching and bending vibrations of the benzenesulfinate ligand can be assigned to specific peaks in the measured spectrum. mdpi.com A common practice is to apply a scaling factor to the calculated frequencies to better match experimental values, which corrects for approximations in the theoretical model and the neglect of anharmonicity. aip.org This correlation allows for a detailed understanding of how coordination to the zinc ion affects the ligand's vibrational modes.

Simulation of Electronic Spectra (e.g., UV-Vis) and Solvent Effects on Electronic Transitions

The electronic absorption (UV-Vis) spectrum of this compound can be simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations yield the energies of vertical electronic transitions and their corresponding oscillator strengths, which correlate with the position and intensity of absorption bands in the experimental spectrum. nih.gov This allows for the characterization of the transitions, such as identifying them as intraligand π-π* or ligand-to-metal charge transfer (LMCT) bands. acs.org

The surrounding solvent can significantly influence electronic transitions, an effect known as solvatochromism. researchgate.netaip.org Computational models can account for this by using implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.net In this approach, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. researchgate.netacs.org This allows for the simulation of spectral shifts induced by the solvent, leading to a more accurate comparison between theoretical predictions and experimental spectra measured in solution. aip.org

Theoretical Predictions of Nonlinear Optical (NLO) Properties

As of the current body of scientific literature, there are no available computational or theoretical chemistry studies that specifically investigate the nonlinear optical (NLO) properties of this compound. Searches of established scientific databases and chemical literature reveal a lack of published research focused on the theoretical prediction or computational analysis of this compound's NLO characteristics.

While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the NLO response of various materials, this specific zinc salt has not been the subject of such investigations. Research in the field of computational chemistry has explored the NLO properties of other zinc-containing complexes with different organic ligands; however, these findings are not applicable to this compound due to the unique influence of the benzenesulfinate and water ligands on the electronic structure of the complex.

Consequently, no data tables or detailed research findings on the theoretical NLO properties of this compound can be provided.

Mechanistic Insights into Chemical Reactivity and Catalysis

Role as a Foaming Catalyst and Activator in Material Processing

Zinc benzenesulfinate (B1229208) dihydrate is identified as a novel foaming catalyst. scbt.com In material processing, particularly in the production of foamed polymers, a foaming catalyst or activator plays a crucial role in controlling the decomposition of a chemical blowing agent. These catalysts lower the decomposition temperature of the blowing agent, allowing the release of gas to coincide with the optimal viscosity of the polymer melt. This synchronized action ensures the formation of a uniform and fine-celled foam structure. The activator can also influence the rate of gas generation, which is critical for managing the foam's density and physical properties. The function of zinc benzenesulfinate in this capacity is to facilitate a controlled and efficient foaming process, leading to materials with desired porosity and structural integrity.

Participation in Polymerization Reactions

The initiation of polymerization by zinc compounds often involves the generation of reactive species that can attack monomer units. Zinc sulfinate salts, such as zinc bis(alkanesulfinate)s, are known to be effective reagents for forming radical species. researchgate.net These salts can be generated from the corresponding sulfonyl chlorides by reduction with zinc dust. researchgate.net The resulting zinc sulfinates can then serve as precursors to radicals, which are potent initiators for free-radical polymerization. researchgate.netresearchgate.net

In the context of ring-opening polymerization (ROP), zinc-based initiators, particularly zinc alkoxide complexes, are commonly employed. mdpi.comrsc.org The initiation mechanism in these cases is typically a coordination-insertion mechanism. The monomer, such as a cyclic ester like lactide, first coordinates to the Lewis acidic zinc center. This is followed by the nucleophilic attack of an initiator group (e.g., an alkoxide) bound to the zinc, which opens the monomer ring and begins the polymer chain growth. The specifics of the initiation can be influenced by the steric and electronic properties of the ligands attached to the zinc center. mdpi.comresearchgate.net

A wide array of zinc complexes have demonstrated significant catalytic activity in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable aliphatic polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). mdpi.comnih.gov The use of zinc is advantageous due to its low toxicity, biocompatibility, and affordability. researchgate.net

Researchers have developed numerous zinc complexes with various ligand systems to optimize catalytic performance. These include complexes supported by Schiff-base ligands, aminophenolates, and N-donor ligands like pyrazolyl- or pyridinyl-based systems. rsc.orgnih.govresearchgate.net These catalysts are often highly active, enabling polymerization under relatively mild conditions, including at room temperature in some cases. researchgate.net

A key feature of these zinc catalysts is their ability to control the stereochemistry of the resulting polymer. mdpi.com For instance, in the ROP of racemic lactide (rac-LA), the choice of ligand can direct the polymerization to produce heterotactic or isotactic PLA. mdpi.comresearchgate.net This stereochemical control is crucial as it directly influences the polymer's crystallinity, thermal stability, and degradation rate. mdpi.comscilit.com The polymerization process mediated by these zinc complexes often exhibits characteristics of a living polymerization, allowing for good control over molecular weight and achieving narrow molecular weight distributions. researchgate.net

Table 1: Performance of Various Zinc Complexes in Ring-Opening Polymerization (ROP) of Lactide

| Catalyst/Initiator System | Monomer | Key Findings | Reference |

|---|---|---|---|

| Zinc complexes with chiral amido-oxazolinate ligands | rac-LA | Highly active and isoselective initiators, yielding isotactic stereoblock PLAs with Pm up to 0.91. | mdpi.com |

| Asymmetric BDI-ligated zinc complexes | rac-LA | Produced heterotactic PLAs at room temperature (Pr = 0.79–0.83 in THF). | mdpi.com |

| Guanidinium zinc complexes (C1‒C3) | rac-LA | Exhibited high catalytic activity at room temperature. | researchgate.net |

| Salicylaldimine zinc complex [Zn-HMBED] | Lactide | Highly active for ROP; allows controlled polymerization with a linear relationship between conversion and number-average molecular weight. | researchgate.net |

Zinc sulfinate salts are versatile reagents that serve as precursors for radical species used in polymerization. researchgate.net Protocols have been developed for the synthesis of zinc bis(alkanesulfinate)s from sulfonyl chlorides and zinc dust. researchgate.net These compounds act as effective radical initiators. The generation of radicals from sulfinates can be triggered under various conditions, including through the use of redox initiators for free-radical copolymerization reactions. researchgate.net The ability of zinc sulfinates to generate radicals makes them applicable as initiators in polymerization processes where a free-radical mechanism is desired. researchgate.netresearchgate.net

Use as a Reagent and Intermediate in Organic Synthesis

Sulfinate species, the core functional group in zinc benzenesulfinate, are valuable reagents in organic synthesis, particularly for sulfenylation reactions. acs.org Sulfenylation, the formation of a C-S bond, is an important transformation for creating aryl sulfides. acs.orgresearchgate.net

Direct C-H sulfenylation of arenes has been achieved using ethyl arylsulfinates as the sulfenylating agent. acs.org In these reactions, an electron-rich arene, such as 1,3,5-trimethoxybenzene (B48636), can react with the sulfinate to form a diaryl sulfoxide. acs.org The electrophilic character of the arene ring in the sulfinate component significantly affects the reaction's success. For example, the reaction of ethyl 4-nitrobenzenesulfinate with 1,3,5-trimethoxybenzene proceeds in very high yield. acs.org

Sulfinate salts are generally considered versatile synthetic precursors that can be transformed under various conditions, including chemical oxidation or transition-metal catalysis. researchgate.netrsc.org The sulfenic acid intermediate, which can be formed from sulfinates, is generally electrophilic and can react with various nucleophiles, although it is often a transient species. nih.govnih.gov The reactivity of sulfinate species in forming new sulfur-carbon bonds underscores their utility as intermediates in synthetic organic chemistry. acs.org

Mechanistic Insights into the Chemical Reactivity and Catalysis of Zinc Benzenesulfinate Dihydrate

This compound, with the chemical formula C₁₂H₁₄O₆S₂Zn, is an organometallic compound that has garnered attention for its diverse applications, ranging from polymer additives to a reagent in organic synthesis. guidechem.comnih.gov This article delves into specific aspects of its chemical behavior, focusing on its involvement in reductive N-sulfonylation processes, S-alkylation reactions, and its role as a foundational molecule for the synthesis of more complex structures.

2 Reductive N-sulfonylation Processes and Related Chemistry

The formation of a sulfur-nitrogen bond is a cornerstone of many synthetic routes, particularly in the preparation of sulfonamides, a class of compounds with significant pharmaceutical importance. While the direct reductive N-sulfonylation of amines using this compound is not extensively documented in scientific literature, an examination of related chemistries provides insights into its potential reactivity.

Generally, the synthesis of sulfonamides from sulfinate salts can be achieved through a two-step process. This involves the reaction of the sulfinate with an electrophilic nitrogen source to form a sulfonyl hydrazide intermediate, which is subsequently cleaved reductively to the desired sulfonamide. In such a sequence, zinc dust in acetic acid has been effectively used for the reductive cleavage of the N-N bond in the sulfonylhydrazide. nih.gov This highlights the utility of zinc as a reducing agent in the synthesis of sulfonamides from sulfinate-derived precursors.

While direct evidence is scarce, the possibility of a one-pot reductive N-sulfonylation using this compound can be postulated. In this hypothetical scenario, the zinc ion could act as a Lewis acid, activating the sulfinate group towards nucleophilic attack by an amine. The in-situ formation of an intermediate could then be followed by a reduction step, potentially facilitated by the zinc center itself or an external reducing agent. It is important to note that various metal oxides, including zinc oxide (ZnO), have been employed as catalysts in N-sulfonylation reactions using sulfonyl chlorides, suggesting the plausible role of zinc compounds in facilitating such transformations. mdpi.com

3 S-Alkylation Reactions of Sulfinic Acids

The S-alkylation of sulfinic acids and their salts is a fundamental and widely utilized method for the formation of sulfones, a functional group present in numerous biologically active molecules and materials. This compound serves as a competent precursor for the benzenesulfinate anion, which is a soft nucleophile that readily attacks electrophilic carbon centers, leading to the formation of a carbon-sulfur bond.

The alkylation of sulfinate salts can be achieved with a variety of alkylating agents, including alkyl halides and epoxides. The choice of the cation and reaction conditions can influence the reactivity and selectivity of the process. While sodium and lithium sulfinates are commonly employed, zinc sulfinates have demonstrated utility in specific applications. For instance, zinc sulfinates have been successfully used in the ring-opening of hydrophilic epoxides in aqueous media to afford β-hydroxy sulfones. This reaction underscores the ability of the zinc-coordinated sulfinate to act as an effective nucleophile.

The general scheme for the S-alkylation of zinc benzenesulfinate can be represented as follows:

(PhSO₂)₂Zn + 2 R-X → 2 PhSO₂-R + ZnX₂

Where R-X represents an alkylating agent.

The reaction conditions for S-alkylation of sulfinate salts typically involve polar solvents to ensure solubility of the salt. The reactivity of the alkylating agent also plays a crucial role, with more reactive electrophiles leading to higher yields and faster reaction times.

Table 1: Examples of S-Alkylation Reactions with Sulfinate Salts

| Sulfinate Salt | Alkylating Agent | Product | Reaction Conditions | Reference |

| Sodium p-toluenesulfinate | Benzyl chloride | Benzyl p-tolyl sulfone | Phase-transfer catalysis | guidechem.com |

| Zinc alkanesulfinate | Epoxide | β-hydroxy sulfone | Aqueous media | guidechem.com |

| Sodium benzenesulfinate | Allyl bromide | Allyl phenyl sulfone | Not specified | General Knowledge |

4 Function as an Intermediate or Scaffold for Complex Compound Synthesis

Beyond its role in fundamental organic transformations, this compound serves as a versatile building block and additive in the synthesis of more complex materials and molecules. Its utility is particularly evident in polymer science and in the formulation of specialized materials. guidechem.com

Furthermore, zinc benzenesulfinate is employed as an activator for foaming agents, such as azodicarbonamide, in the production of plastics and rubbers. guidechem.com It effectively lowers the decomposition temperature of the foaming agent, allowing for greater control over the cellular structure of the final product.

In the realm of rubber technology, zinc compounds, in general, play a critical role as activators in sulfur vulcanization. While the specific mechanism involving zinc benzenesulfinate is not extensively detailed, it is understood that zinc ions, in conjunction with fatty acids, form complexes that facilitate the formation of sulfur cross-links between polymer chains. mdpi.com This enhances the mechanical properties of the rubber, transforming it from a tacky, plastic material into a durable, elastic one. The zinc center is believed to coordinate to the accelerator and sulfur, creating an active complex that promotes the sulfurating of the rubber. researchgate.net

While its application as a direct scaffold for the synthesis of complex, discrete organic molecules is less documented in readily available literature, its established role in forming sulfones (via S-alkylation) implies its potential as a precursor for a wide array of sulfonyl-containing compounds with diverse functionalities. The benzenesulfonyl moiety is a common feature in many pharmaceuticals and agrochemicals, suggesting that this compound could serve as a convenient starting material for the introduction of this key structural unit.

Table 2: Industrial Applications of this compound

| Application | Function | Industry |

| Flame Retardant Additive | Synergist/Char-forming agent | Plastics (Polypropylene) |

| Foaming Agent Activator | Lowers decomposition temperature | Plastics, Rubber |

| Vulcanization Activator | Facilitates sulfur cross-linking | Rubber |

| Lubricant Filler | Performance enhancer | Lubricants |

| Pesticide Additive | Component in formulations | Agrochemicals |

Advanced Research Avenues and Future Directions

Rational Design and Synthesis of Novel Zinc-Benzenesulfinate Coordination Architectures

The synthesis of zinc benzenesulfinate (B1229208) dihydrate can be achieved through a straightforward aqueous reaction between a benzenesulfonic acid salt and a zinc salt, such as zinc chloride. guidechem.com One documented method involves the reduction of benzenesulfonyl chloride with sodium sulfite (B76179) to form the benzenesulfonic acid salt, which is then reacted with an aqueous solution of zinc chloride at temperatures between 50-90°C. guidechem.com This process is noted for being environmentally friendly due to the absence of organic solvents. guidechem.com

Looking forward, a significant area of research lies in the rational design and synthesis of more complex coordination architectures beyond the simple dihydrate. The principles of coordination chemistry allow for the deliberate construction of molecules with specific topologies and properties. Research into other zinc-based coordination polymers has demonstrated that the final structure can be effectively "tuned" by carefully selecting the organic ligands. For instance, studies on zinc coordination polymers have shown that using different isomers of ligands like benzenedicarboxylate can result in vastly different architectures, from two-dimensional networks to three-dimensional interpenetrating diamondoid networks. nih.gov

Future work could apply this strategy to the benzenesulfinate ligand, exploring how modifications to the phenyl ring or the introduction of secondary bridging ligands could produce novel one-dimensional chains, two-dimensional grids, or three-dimensional metal-organic frameworks (MOFs). Researchers have successfully synthesized novel zinc coordination polymers with unique structures, such as concavo-convex chains and two-dimensional rhombohedral grids, by using specifically designed organic ligands. nih.gov Applying these design principles to zinc benzenesulfinate could yield a new family of coordination polymers with tailored pore sizes, surface areas, and physical properties.

Exploration of Enhanced Catalytic Efficiencies and Selectivity in Organic Transformations

Zinc benzenesulfinate dihydrate is recognized for its role as an activator for foaming agents like azodicarbonamide, where it effectively lowers the agent's decomposition temperature. guidechem.comzhishangchemical.comsrichem.com This function highlights its potential in catalytic applications.

A promising future direction is the exploration of its catalytic activity in a broader range of organic transformations. Zinc compounds, in general, are known to be effective catalysts. For example, zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) has been successfully used as an efficient, inexpensive, and environmentally benign catalyst for the one-pot synthesis of 2-substituted benzothiazoles. scispace.com The reaction proceeds through the formation of an imine intermediate, followed by cyclization and oxidation. scispace.com

Given the precedent set by other zinc salts, it is plausible that this compound could catalyze similar or different organic reactions. Future research could investigate its efficacy in key chemical transformations such as:

Condensation Reactions: Catalyzing the formation of C-N or C-O bonds.

Oxidation/Reduction Reactions: Acting as a redox catalyst or catalyst support.

Coupling Reactions: Facilitating the formation of C-C bonds.

The plausible catalytic mechanism would likely involve the Lewis acidic zinc center coordinating with a substrate, thereby activating it for a subsequent reaction. By modifying the benzenesulfinate ligand, it may be possible to tune the Lewis acidity of the zinc ion and the steric environment around the active site, leading to enhanced catalytic efficiency and selectivity for specific products.

Integration into Advanced Functional Materials Research

This compound is already utilized as a functional additive, serving as a flame retardant activator and lubricant filler in polymer composites. guidechem.comzhishangchemical.com For instance, its incorporation into polypropylene (B1209903) (PP) formulations can significantly improve the flame retardancy and processing characteristics of the material. guidechem.com

The future in this domain points towards the integration of zinc benzenesulfinate-based compounds into more advanced functional materials. A particularly exciting avenue is the development of materials with nonlinear optical (NLO) properties. Research on other novel zinc coordination polymers has revealed strong third-order NLO properties, which are crucial for applications in optical switching and data processing. nih.gov For example, specific zinc coordination polymers have shown significant NLO absorption and refraction. nih.gov

| Polymer | Third-Order NLO Susceptibility (χ(3)) (esu) | Second-Order Hyperpolarizability (n₂) (m² W⁻¹) |

| [Pb(bbbm)₂(NO₃)₂]n | 1.67 x 10⁻¹¹ | 4.67 x 10⁻¹⁸ |

| [Zn(bbbt)(NCS)₂]n | 1.62 x 10⁻¹¹ | 4.53 x 10⁻¹⁸ |

| [Zn(pbbt)(NCS)₂]n | 1.08 x 10⁻¹¹ | 3.02 x 10⁻¹⁸ |

| This table presents NLO properties of novel coordination polymers, including two zinc-based examples, illustrating the potential for designing such properties in new materials. Data sourced from a study on novel coordination polymers. nih.gov |

Computational Design and Prediction of New Compounds with Tailored Properties

Computational chemistry provides powerful tools for accelerating the discovery and design of new materials. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict the properties of compounds before they are synthesized in the lab, saving time and resources.

In the context of zinc benzenesulfinate, computational studies could be employed in several ways:

Prediction of Properties: DFT and Time-Dependent DFT (TD-DFT) can be used to calculate the electronic and optical properties of hypothetical zinc-benzenesulfinate derivatives. researchgate.net This would allow researchers to screen a wide range of potential ligand modifications to identify candidates with desirable characteristics, such as specific band gaps for semiconductor applications or absorption wavelengths for photochemistry. researchgate.net

Mechanism Elucidation: Computational modeling can be used to study reaction mechanisms, such as the catalytic cycle in organic transformations. nih.gov This provides insights into the role of the catalyst and helps in designing more efficient versions.

Database Screening: Virtual screening of large chemical databases, such as the ZINC database, can identify new ligands that could form stable and functional coordination polymers with zinc. nih.govchemrxiv.org Molecular docking simulations can predict the binding affinity and geometry of these ligands with the zinc center, guiding synthetic efforts towards the most promising candidates. nih.govchemrxiv.org

For example, molecular dynamics simulations can reveal the stability and dynamic behavior of complex structures, while essential dynamics analysis can identify large-scale collective motions that are often linked to a material's function. nih.gov By applying these computational techniques, researchers can move towards a more rational, prediction-driven approach to designing novel zinc-benzenesulfinate compounds with precisely tailored properties for specific applications.

Q & A

Basic Questions

Q. What are the established protocols for synthesizing zinc benzenesulfinate dihydrate in laboratory settings?

- Methodological Answer : this compound is synthesized via precipitation by combining aqueous solutions of zinc acetate and sodium benzenesulfinate. The product is isolated by filtration, washed with cold water, and dried in vacuo (<40°C) over P₂O₅ to yield analytically pure crystals. Yield typically exceeds 80%, with purity confirmed by elemental analysis (C, H, S, Zn) and melting point determination (223–225°C) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- Elemental analysis to verify stoichiometry (e.g., C: 40.83%, H: 4.41%, S: 15.57%, Zn: 15.88%) .

- Melting point determination (223–225°C) for consistency with literature .

- X-ray diffraction (XRD) for crystal structure validation (methodology analogous to zinc oxalate dihydrate studies) .

Q. What are the critical physical properties of this compound that influence its handling and storage?

- Methodological Answer : The compound is hygroscopic and thermally sensitive. Storage requires desiccators with drying agents (e.g., P₂O₅) under vacuum to prevent hydration/decomposition. Handling should occur in anhydrous conditions, with thermal stability monitored below 40°C .

Advanced Research Questions

Q. How can response surface methodology enhance the synthesis efficiency of this compound?

- Methodological Answer : A Box-Behnken Design (BBD) can optimize reaction parameters (e.g., zinc acetate concentration, reaction time, temperature). For example, varying zinc acetate molarity (0.1–0.3 M) and incubation time (12–48 hrs) while measuring yield and purity via elemental analysis. Statistical models identify optimal conditions, reducing trial-and-error approaches .

Q. What mechanistic insights exist regarding the role of this compound in sulfination reactions?

- Methodological Answer : The compound acts as a sulfinating agent in organic synthesis, transferring benzenesulfinate groups. Mechanistic studies involve:

- Kinetic analysis under varying temperatures and solvents (e.g., toluene, ethanol).

- Product profiling via GC-MS or NMR to track reaction pathways.

- Comparative studies with sodium benzenesulfinate to assess metal ion effects on reactivity .

Q. How do structural modifications in sulfinate ligands affect the reactivity of this compound compared to analogous metal sulfinates?

- Methodological Answer : Substitute benzenesulfinate with ligands like p-toluenesulfinate or fluorobenzenesulfinate. Compare:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.